molecular formula C28H50NO7P B1265216 1-Arachidonoyl-sn-glycero-3-phosphocholine CAS No. 60701-99-7

1-Arachidonoyl-sn-glycero-3-phosphocholine

Cat. No. B1265216
CAS RN: 60701-99-7
M. Wt: 543.7 g/mol
InChI Key: LAXQYRRMGGEGOH-JXRLJXCWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-arachidonoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 20:4 in which the acyl group at position 1 is (5Z,8Z,11Z,14Z)-icosatetraenoyl (arachidonoyl) and the hydroxy group at position 2 is unsubstituted. It has a role as a mouse metabolite. It derives from an arachidonic acid.

Scientific Research Applications

Role in Platelet-Activating Factor Synthesis

1-Arachidonoyl-sn-glycero-3-phosphocholine (1-Arachidonoyl-GPC) plays a critical role in the synthesis of platelet-activating factor (PAF) in human polymorphonuclear leukocytes. This process involves the metabolism of 1-O-alkyl-2-lyso-GPC to 1-O-alkyl-2-arachidonoyl-GPC, which upon stimulation, produces PAF and other metabolites, highlighting its significance in cellular signaling pathways related to inflammation and immune responses (Chilton et al., 1984).

Involvement in Phospholipase A2 Activity

The compound is a key substrate for phospholipase A2 (PLA2) activity, as demonstrated in studies involving human monocytic U937 cells. The specificity of PLA2 for the sn-2 position of arachidonic acid in 1-Arachidonoyl-GPC indicates its importance in the regulation of arachidonic acid metabolism, which is central to inflammatory and immune responses (Diez & Mong, 1990).

Source of Arachidonic Acid in Neutrophils

1-Arachidonoyl-GPC serves as a significant source of arachidonic acid in neutrophils, especially under the stimulation by calcium ionophore A23187. This function connects the metabolic pathways of arachidonate metabolites and PAF, providing insights into the mechanisms of cell activation and signaling (Swendsen et al., 1983).

Potential Therapeutic Target in Lung Injury and Inflammation

Oxidized forms of 1-Arachidonoyl-GPC, specifically oxidized PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine), have been identified as potential therapeutic targets in lung injury and inflammation. Oxidized PAPC can exert both protective and detrimental effects on the pulmonary endothelium, highlighting its dual role in disease pathogenesis and treatment (Birukov & Oskolkova, 2019).

Role in Atherogenesis

Research has shown that oxidized arachidonic acid-containing phospholipids, including 1-Arachidonoyl-GPC, in mildly oxidized low-density lipoproteins can activate endothelial cells to bind monocytes, a critical step in atherogenesis. This suggests its involvement in the initiation of atherosclerotic processes (Watson et al., 1997).

Modulation of Phospholipase A2 and Arachidonic Acid Metabolism

1-Arachidonoyl-GPC is involved in various enzymatic pathways, such as phospholipase A2 activity in human platelets and macrophages, which plays a crucial role in modulating arachidonic acid metabolism and inflammatory responses (Kramer et al., 1986; Herrmann et al., 1986).

properties

CAS RN

60701-99-7

Product Name

1-Arachidonoyl-sn-glycero-3-phosphocholine

Molecular Formula

C28H50NO7P

Molecular Weight

543.7 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h9-10,12-13,15-16,18-19,27,30H,5-8,11,14,17,20-26H2,1-4H3/b10-9-,13-12-,16-15-,19-18-/t27-/m1/s1

InChI Key

LAXQYRRMGGEGOH-JXRLJXCWSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Arachidonoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
1-Arachidonoyl-sn-glycero-3-phosphocholine
Reactant of Route 3
1-Arachidonoyl-sn-glycero-3-phosphocholine
Reactant of Route 4
1-Arachidonoyl-sn-glycero-3-phosphocholine
Reactant of Route 5
1-Arachidonoyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1-Arachidonoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.